molecular formula C19H17NOS B4953398 N-1-naphthyl-2-(phenylthio)propanamide

N-1-naphthyl-2-(phenylthio)propanamide

Cat. No.: B4953398
M. Wt: 307.4 g/mol
InChI Key: ROZCEOGZWXXUDS-UHFFFAOYSA-N
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Description

N-1-naphthyl-2-(phenylthio)propanamide, commonly known as NPP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NPP is a chemical compound that belongs to the class of amides and is synthesized through a complex process.

Mechanism of Action

The mechanism of action of NPP is not fully understood, but it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins in the body. NPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. NPP has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
NPP has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that NPP inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. NPP has also been found to reduce inflammation and pain in animal models of arthritis. Additionally, NPP has been found to have neuroprotective effects in animal models of cerebral ischemia.

Advantages and Limitations for Lab Experiments

One of the advantages of using NPP in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, which allows researchers to study their functions in greater detail. Additionally, NPP has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, one of the limitations of using NPP in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on NPP. One direction is the development of new drugs based on the structure of NPP. Another direction is the study of the mechanism of action of NPP, which could lead to the discovery of new targets for drug development. Additionally, further research is needed to determine the safety and efficacy of NPP in humans, as most of the studies to date have been conducted in vitro or in animal models.

Synthesis Methods

The synthesis of NPP involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 1-naphthylamine with thionyl chloride to produce 1-naphthyl isothiocyanate. This compound is then reacted with phenylacetic acid to form N-1-naphthyl-2-phenylthioacetamide. Finally, N-1-naphthyl-2-phenylthioacetamide is treated with hydrobromic acid to produce NPP.

Scientific Research Applications

NPP has been used in various scientific research applications due to its unique properties. One of the primary applications of NPP is in the field of medicinal chemistry. NPP has been found to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a potential candidate for the development of new drugs. Additionally, NPP has been used in the synthesis of other compounds, such as benzothiazoles and benzimidazoles, which have potential applications in the pharmaceutical industry.

Properties

IUPAC Name

N-naphthalen-1-yl-2-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c1-14(22-16-10-3-2-4-11-16)19(21)20-18-13-7-9-15-8-5-6-12-17(15)18/h2-14H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZCEOGZWXXUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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